molecular formula C12H16ClNO2 B3110200 Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride CAS No. 1786224-47-2

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B3110200
CAS No.: 1786224-47-2
M. Wt: 241.71 g/mol
InChI Key: AIGJJVLXPPJJOE-UHFFFAOYSA-N
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Description

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique properties and applications. This compound is characterized by its molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 5-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, amines, and substituted esters .

Scientific Research Applications

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride include:

  • Methyl 5-phenylpyrrolidine-2-carboxylate
  • 5-Phenylpyrrolidine-2-carboxylic acid
  • 5-Phenylpyrrolidine-2-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments .

Properties

IUPAC Name

methyl 5-phenylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJJVLXPPJJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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